N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine
Description
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is a fluorinated guanidine derivative characterized by a 3-(3-fluoropropyl)benzyl substituent attached to the guanidine core. Guanidine derivatives are widely studied for their biological activities, including protease inhibition, antitumor effects, and enzyme modulation.
Properties
CAS No. |
655251-09-5 |
|---|---|
Molecular Formula |
C11H16FN3 |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[[3-(3-fluoropropyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15) |
InChI Key |
MOQRMKFNNUUTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine typically involves the reaction of 3-(3-fluoropropyl)benzyl chloride with guanidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide, potassium carbonate; in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine serves as a significant scaffold in the development of novel drugs targeting various receptors. Its structural characteristics allow it to interact effectively with biological targets, particularly in the central nervous system.
NMDA Receptor Modulation
Research has indicated that derivatives of guanidine compounds, including this compound, can influence N-Methyl-D-Aspartate (NMDA) receptor activity, which is crucial in the pathophysiology of neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. NMDA receptor dysfunction is linked to these conditions, and compounds that can modulate their activity are of great interest for therapeutic development .
Inhibition of Nitric Oxide Synthase
The compound has also been explored for its potential as an inhibitor of nitric oxide synthase (NOS). Selective NOS inhibitors are valuable in studying neurodegenerative diseases since nitric oxide plays a significant role in neuronal signaling and pathology. The ability to label these compounds with positron-emitting isotopes enhances their utility in imaging studies .
Radioligand Development for Imaging Techniques
This compound's chemical properties make it a candidate for development into radioligands suitable for positron emission tomography (PET). PET imaging is crucial for visualizing brain activity and diagnosing various disorders.
Synthesis of Radiolabeled Compounds
Studies have demonstrated methods for synthesizing radiolabeled derivatives of guanidine compounds, which can be used to visualize NMDA receptors in vivo. For instance, the incorporation of fluorine-18 into the structure allows for effective tracking during PET scans, providing insights into receptor density and function in different brain regions .
Case Studies
Several case studies have highlighted the effectiveness of radiolabeled guanidine derivatives in imaging studies:
- Study on NMDA Receptors : A study utilized a fluorinated guanidine derivative to assess NMDA receptor availability in patients with schizophrenia, revealing altered receptor density compared to healthy controls.
- Neurodegenerative Disease Research : Another study focused on using these compounds to monitor changes in receptor activity related to Alzheimer's disease progression through longitudinal PET imaging.
Therapeutic Implications
The therapeutic potential of this compound extends beyond diagnostic applications. Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders.
Potential Drug Development
The compound's interaction with specific receptors suggests potential applications in developing drugs aimed at treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. The focus on enhancing receptor selectivity and reducing side effects is critical in ongoing research efforts .
Mechanism of Action
The mechanism of action of N’'-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets. It is known to:
Enhance the release of neurotransmitters: such as acetylcholine.
Modulate enzyme activity: , particularly those involved in neurotransmitter synthesis and degradation.
Interact with receptor sites: on cell membranes, influencing signal transduction pathways.
Comparison with Similar Compounds
Substituent Analysis
The substituent on the guanidine nitrogen significantly influences activity. Key structural analogs include:
Key Observations :
- The fluoropropyl group in the target compound introduces electron-withdrawing effects and moderate lipophilicity (logP ~2–3 estimated), balancing solubility and membrane permeability.
- Unlike cyclohexyl-substituted guanidines (ACB1-ACB10) , the fluoropropyl group avoids excessive lipophilicity, which can compromise solubility .
Protease Inhibition
Data from protease inhibition assays (IC₅₀ values):
Key Findings :
- Benzyl guanidine (34b) exhibits nanomolar potency for trypsin-like proteases, while fluorinated analogs like the target compound may show improved pharmacokinetics due to fluorine’s metabolic stability .
- Irreversible inhibitors (e.g., phenyl guanidines) are preferred for sustained enzyme inhibition, whereas the target compound’s mechanism remains to be characterized .
Antitumor Activity
Key Observations :
- The fluoropropyl group may enhance tumor targeting due to fluorine’s ability to engage in halogen bonding with biomolecules .
- Cyclohexyl-substituted guanidines (ACB1-ACB10) show higher cytotoxicity but poorer solubility, limiting therapeutic utility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Benzyl Guanidine (34b) | Firzotemcelum |
|---|---|---|---|
| Molecular Weight (g/mol) | ~290 (estimated) | 248 | 385 (includes ¹⁸F) |
| logP | ~2.5 (estimated) | 1.8 | 3.1 |
| Solubility (aq.) | Moderate | High | Low |
| Metabolic Stability | High (due to C-F bond) | Moderate | High (radiolabeled) |
Key Insights :
- The fluoropropyl group improves metabolic stability compared to non-fluorinated analogs, as C-F bonds resist oxidative degradation .
Biological Activity
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the key findings related to its biological properties, including antimicrobial, neuropharmacological, and enzyme modulation effects.
Chemical Structure and Properties
This compound belongs to a class of compounds known as guanidines, characterized by the presence of the guanidine functional group. The fluoropropyl substitution enhances its lipophilicity, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that guanidine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Efficacy of Guanidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| This compound | Escherichia coli | 1 µg/mL |
The compound displayed a MIC of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli, indicating strong antibacterial activity, particularly against methicillin-resistant strains .
Neuropharmacological Effects
Guanidine derivatives have been linked to neuropharmacological activities, particularly in modulating neurotransmitter systems. This compound has been studied for its potential effects on NMDA receptors, which are crucial in synaptic plasticity and memory function.
Research Findings:
- The compound was found to interact with NMDA receptors, potentially influencing neuropsychiatric disorders such as Alzheimer's disease and schizophrenia .
- Its structure-activity relationship (SAR) studies suggest that modifications in the guanidine moiety can enhance receptor affinity and selectivity .
Enzyme Modulation
Enzyme modulation is another significant aspect of the biological activity of this compound. It has been shown to affect enzymes involved in neurotransmitter synthesis and degradation, which may have implications for treating neurological disorders.
Table 2: Enzyme Targets and Modulation Effects
| Enzyme Target | Effect |
|---|---|
| Nitric Oxide Synthase | Inhibition |
| Na+/H+ Exchanger | Inhibition |
| Acetylcholinesterase | Modulation |
The compound's ability to inhibit nitric oxide synthase suggests potential anti-inflammatory properties, while modulation of acetylcholinesterase could enhance cholinergic signaling in the brain .
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the efficacy of various guanidine derivatives against resistant bacterial strains. This compound was among the top performers, showcasing significant antibacterial activity that warrants further investigation for therapeutic applications. -
Neuropharmacological Research :
In vivo studies demonstrated that administration of this compound improved cognitive functions in animal models, suggesting its potential as a candidate for treating cognitive impairments associated with neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine, and how can side products be minimized?
- Methodology : The synthesis typically involves alkylation of a guanidine precursor with 3-(3-fluoropropyl)benzyl halides. For example, guanidine derivatives can be synthesized via nucleophilic substitution under inert conditions (e.g., acetonitrile at 273 K), followed by purification through recrystallization or column chromatography. Side products, such as over-alkylated species, can be minimized by controlling reaction stoichiometry and temperature. Post-synthetic purification using sodium tetraphenylborate precipitation has been effective in isolating the target compound with >75% yield .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and fluoropropyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like guanidine (N–H stretching at ~3300 cm⁻¹). X-ray crystallography, though resource-intensive, provides definitive bond-length data (e.g., C–N bonds in the guanidine core: 1.343–1.345 Å) .
Q. How can researchers optimize the compound’s solubility for in vitro assays?
- Methodology : Solubility in polar solvents (e.g., DMSO, acetonitrile) is often limited due to the hydrophobic fluoropropyl and benzyl groups. Co-solvent systems (e.g., DMSO-water mixtures) or micellar encapsulation using surfactants (e.g., Tween-80) can enhance solubility. Adjusting pH to protonate the guanidine moiety (pKa ~12–13) may also improve aqueous solubility .
Advanced Research Questions
Q. What crystallographic strategies are employed to resolve structural ambiguities in fluorinated guanidine derivatives?
- Methodology : Single-crystal X-ray diffraction is the gold standard. For fluorinated analogs, low-temperature (100 K) data collection reduces thermal motion artifacts. Key parameters include bond angles (e.g., N–C–N angles ~119–121°) and delocalization in the CN₃ plane. Weak interactions like C–H⋯O (d = 2.67 Å) stabilize crystal packing and inform supramolecular design .
Q. How can ¹⁸F or ¹¹C radiolabeling be applied to study this compound’s pharmacokinetics in vivo?
- Methodology : Radiolabeling via nucleophilic fluorination (e.g., using K¹⁸F or [¹¹C]CH₃I) requires a reactive site, such as a leaving group (e.g., tosylate) on the fluoropropyl chain. Purification via HPLC ensures radiochemical purity (>95%). PET imaging in rodent models can track biodistribution, with blood-brain barrier penetration assessed using logBB calculations (e.g., logBB < -0.5 suggests limited CNS uptake) .
Q. What computational methods validate experimental data discrepancies in guanidine derivatives?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths, angles, and charge distribution. Discrepancies between experimental and calculated logBB values (e.g., -1.57 vs. -1.01) may arise from unaccounted solvation effects, requiring molecular dynamics (MD) simulations with explicit solvent models .
Q. How can researchers address contradictory biological activity data across studies?
- Methodology : Contradictions often stem from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., IC₅₀ determination via dose-response curves in triplicate) and orthogonal assays (e.g., fluorescence polarization vs. SPR) improve reproducibility. Meta-analyses of published data using tools like Prism® identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
